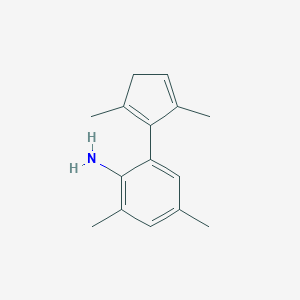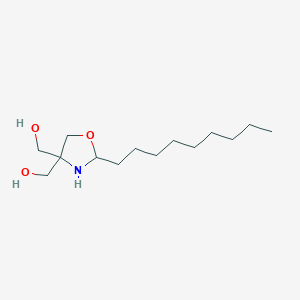
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the nitrogen atom and two hydroxymethyl groups attached to the carbon atoms at positions 4 and 4’ of the oxazolidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form oxazolidines . Another approach involves transition metal-catalyzed cascade reactions, which provide a straightforward and efficient route to synthesize oxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkyl or aryl-substituted oxazolidines.
Scientific Research Applications
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The coordination of the oxazolidine ring with metal ions can be studied using density functional theory (DFT) calculations to understand the electronic and structural changes .
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
Oxazolidinones: A class of compounds with a similar oxazolidine ring structure, known for their antibacterial properties.
Spirooxazolidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nonyl group and hydroxymethyl groups contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
651291-23-5 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-nonyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-13-15-14(10-16,11-17)12-18-13/h13,15-17H,2-12H2,1H3 |
InChI Key |
MSDVDROBPQXWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
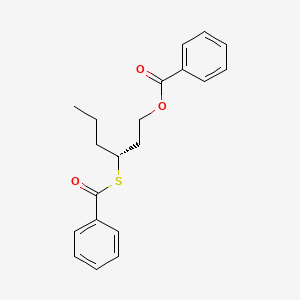
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)


![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)


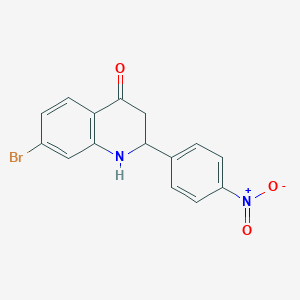
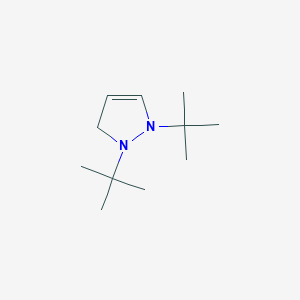
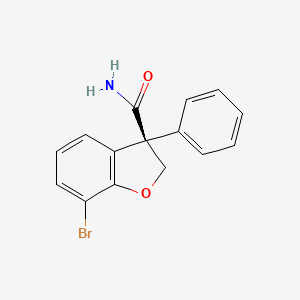
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
